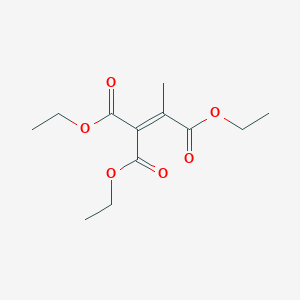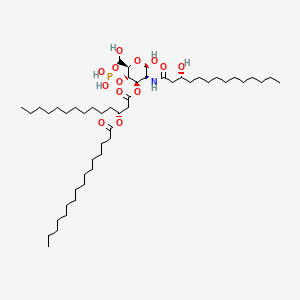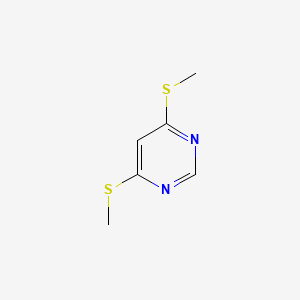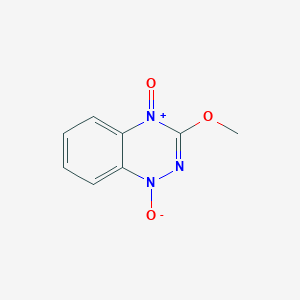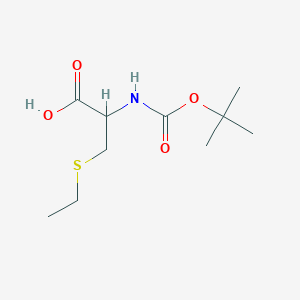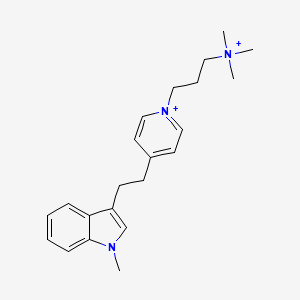
Methindethyrium ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Methindethyrium ion (chemical formula:
C22H31N3
) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.Vorbereitungsmethoden
Synthetic Routes:: Unfortunately, specific synthetic routes for Methindethyrium ion are not widely documented. it likely involves the condensation of an indole derivative with a pyridine moiety, resulting in the formation of the ion.
Industrial Production:: Industrial-scale production methods for this compound remain scarce. Researchers may need to explore custom synthesis approaches or adapt existing methodologies.
Analyse Chemischer Reaktionen
Reactivity:: Methindethyrium ion may undergo various chemical reactions, including:
Oxidation: Oxidative processes could modify the indole or pyridine portions.
Reduction: Reduction reactions may alter the ion’s structure.
Substitution: Substituents on the aromatic rings may be replaced.
Other Transformations: Further investigations are needed to uncover additional reactions.
Common Reagents and Conditions:: Specific reagents and conditions are not well-documented. Researchers would likely explore standard organic chemistry reagents and tailor them to suit this compound.
Major Products:: The major products resulting from this compound reactions depend on the specific reaction type. These could include modified derivatives, salts, or complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Catalysis: Methindethyrium ion derivatives might serve as catalysts in organic transformations.
Ligands: They could act as ligands in coordination chemistry.
Biological Probes: Researchers might use this compound derivatives as fluorescent probes or imaging agents.
Drug Development: Investigate its potential as a drug scaffold or pharmacophore.
Materials Science: Explore applications in materials, such as sensors or optoelectronics.
Wirkmechanismus
The precise mechanism by which Methindethyrium ion exerts its effects remains elusive. Researchers would need to investigate its interactions with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While Methindethyrium ion is relatively unique, it shares features with other heterocyclic compounds. Similar compounds include:
- Pyridinium derivatives: Explore their structural similarities and differences.
Eigenschaften
CAS-Nummer |
793603-48-2 |
|---|---|
Molekularformel |
C22H31N3+2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
trimethyl-[3-[4-[2-(1-methylindol-3-yl)ethyl]pyridin-1-ium-1-yl]propyl]azanium |
InChI |
InChI=1S/C22H31N3/c1-23-18-20(21-8-5-6-9-22(21)23)11-10-19-12-15-24(16-13-19)14-7-17-25(2,3)4/h5-6,8-9,12-13,15-16,18H,7,10-11,14,17H2,1-4H3/q+2 |
InChI-Schlüssel |
ADCSYVXJAPHBFY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=[N+](C=C3)CCC[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


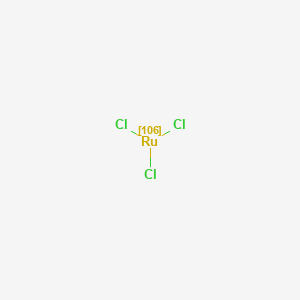
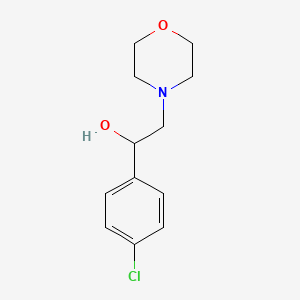
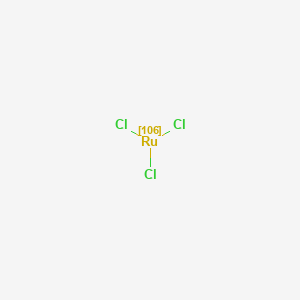
![10-methyl-4-phenyl-11-oxa-5,6λ4,7-trithiatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-12-one](/img/structure/B12806551.png)
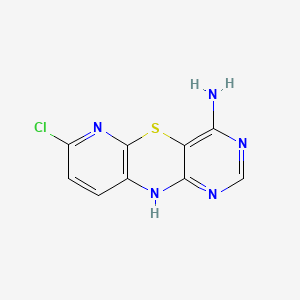
![4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B12806561.png)

